[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate
Description
The compound [(3Z)-4-(methylsulfanyl)-1,1-dioxo-1λ⁶-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate (CAS: 882750-10-9) is a thiomorpholine-derived carbamate featuring a 3-nitroaniline substituent and a methylsulfanyl group. Its molecular formula is C₁₂H₁₃N₃O₆S₂, with a molecular weight of 359.38 g/mol. The Z-configuration of the imino group at the 3-position of the thiolane ring defines its stereoelectronic properties, influencing its reactivity and intermolecular interactions . This compound is utilized in specialized chemical synthesis and pharmaceutical research, particularly in studies exploring sulfone and carbamate functionalities.
Properties
IUPAC Name |
[(Z)-(4-methylsulfanyl-1,1-dioxothiolan-3-ylidene)amino] N-(3-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6S2/c1-22-11-7-23(19,20)6-10(11)14-21-12(16)13-8-3-2-4-9(5-8)15(17)18/h2-5,11H,6-7H2,1H3,(H,13,16)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWLNBMGJJIDKW-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CS(=O)(=O)CC1=NOC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC\1CS(=O)(=O)C/C1=N/OC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate typically involves multiple steps, starting with the preparation of the thiolane ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the nitrophenyl group would produce an amino derivative.
Scientific Research Applications
[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of [(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
[(3E)-4-(methylsulfanyl)-1,1-dioxo-1λ⁶-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate (CAS: 325854-22-6)
This analogue differs in two critical aspects:
Substituent Position : The nitro group is located at the para-position (4-nitrophenyl) of the aniline ring instead of the meta-position (3-nitrophenyl).
Stereochemistry: The imino group adopts the E-configuration at the thiolane ring’s 3-position, altering molecular geometry and dipole interactions .
Other Analogues
- AKOS005109877 and RS-0080: These synonyms refer to the target compound but lack structural variations .
Comparative Analysis of Physicochemical and Structural Properties
Table 1: Structural and Functional Comparison
| Property | Target Compound (3Z, 3-nitrophenyl) | 4-Nitrophenyl Analogue (3E) | Pyrazole Derivative |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₆S₂ | C₁₂H₁₃N₃O₆S₂ | C₇H₁₁N₃S₂ |
| Molecular Weight (g/mol) | 359.38 | 359.38 | 217.31 |
| Nitro Group Position | 3-Nitrophenyl | 4-Nitrophenyl | N/A |
| Thiolane Ring Configuration | Z | E | N/A |
| Hydrogen-Bonding Acceptors | 6 (N, O, S=O) | 6 | 3 (N, S) |
| Key Functional Groups | Carbamate, sulfone, nitro | Carbamate, sulfone, nitro | Pyrazole, methylsulfanyl |
Crystallographic and Hydrogen-Bonding Behavior
- Target Compound : The Z-configuration creates a planar arrangement of the thiolane and carbamate groups, favoring intramolecular hydrogen bonds (e.g., N–H···O=S) that stabilize the crystal lattice. Graph-set analysis (as per Etter’s methodology) reveals a D₁¹(2) motif for these interactions .
- 4-Nitrophenyl Analogue : The E-configuration disrupts planarity, leading to weaker intermolecular interactions. Crystallographic data (refined via SHELXL ) show a lower packing coefficient (0.68 vs. 0.72 for the target compound), suggesting reduced crystallinity .
- ORTEP-3 Visualization : Molecular graphics highlight the steric clash between the 4-nitro group and the methylsulfanyl substituent in the E-analogue, absent in the Z-configurated target compound .
Biological Activity
The compound [(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of thiol derivatives with carbamate functionalities. The specific synthetic pathway can vary, but it often includes the formation of a thiazolidine ring, which is crucial for its biological activity. The compound's structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of 1,3,4-thiadiazole have shown promising cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values as low as 0.034 mmol/L .
| Compound | Cell Line | IC50 (mmol/L) |
|---|---|---|
| 4y | MCF-7 | 0.084 ± 0.020 |
| 4y | A549 | 0.034 ± 0.008 |
The proposed mechanism of action for compounds similar to this compound involves the inhibition of specific enzymes involved in cancer cell proliferation and survival. These compounds may act as inhibitors of key signaling pathways that regulate cell cycle and apoptosis.
Other Biological Activities
Beyond anticancer effects, related compounds have demonstrated various biological activities including:
- Antimicrobial : Exhibiting activity against bacteria and fungi.
- Anti-inflammatory : Reducing inflammation markers in vitro.
- Antioxidant : Scavenging free radicals and reducing oxidative stress.
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer potential of a series of thiourea derivatives, which share structural similarities with the target compound. The results indicated that certain derivatives significantly inhibited the growth of cancer cells compared to control groups .
Evaluation Against Non-Cancerous Cells
To assess selectivity, one derivative was tested against NIH3T3 mouse embryonic fibroblast cells alongside cancer cell lines. The results showed that while the compound was cytotoxic to cancer cells (IC50 = 0.084 mmol/L), it exhibited minimal toxicity towards non-cancerous cells, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
